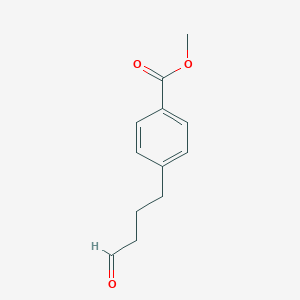

Methyl 4-(4-oxobutyl)benzoate

概要

説明

“Methyl 4-(4-oxobutyl)benzoate” is a chemical compound with the molecular formula C12H14O3 . It is an ester of methyl benzoate and l-glutamic acid . It is used as a reagent in the preparation of Pemetrexed and furoxanoxyalkyl esters of Pemetrexed as antifolates and nitric oxide donors for use as anticancer agents .

Synthesis Analysis

“Methyl 4-(4-oxobutyl)benzoate” can be synthesized by reacting meth . It is also an intermediate in the synthesis of pharmaceutically active compounds .Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-oxobutyl)benzoate” is characterized by a molecular weight of 206.24 g/mol . The InChI representation of the molecule isInChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3 . Chemical Reactions Analysis

“Methyl 4-(4-oxobutyl)benzoate” is used as a reagent in various chemical reactions. For instance, it is used in the preparation of Pemetrexed and furoxanoxyalkyl esters of Pemetrexed .Physical And Chemical Properties Analysis

“Methyl 4-(4-oxobutyl)benzoate” has a molecular weight of 206.24 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its topological polar surface area is 43.4 Ų . The compound has a complexity of 205 .科学的研究の応用

Decolorization of Organic Solvents

“Methyl 4-(4-oxobutyl)benzoate” is a reagent that can be used to decolorize certain organic solvents, such as l-glutamic acid . This property makes it useful in various laboratory and industrial applications where the color of the solvent can interfere with the process or the results.

Synthesis of Other Compounds

This compound is an ester of methyl benzoate and l-glutamic acid . As such, it can be used in the synthesis of other complex organic compounds. This makes it a valuable reagent in organic chemistry.

Pharmaceutical Testing

“Methyl 4-(4-oxobutyl)benzoate” can be used for pharmaceutical testing . Its properties can be studied to understand its interactions with other compounds and its potential uses in the development of new drugs.

Preparation of Pemetrexed

“Methyl 4-(4-oxobutyl)benzoate” is used as a reagent in the preparation of Pemetrexed , a chemotherapy medication used to treat certain types of cancer. This highlights its importance in the field of medicinal chemistry.

Synthesis of Furoxanoxyalkyl Esters of Pemetrexed

This compound can also be used in the synthesis of furoxanoxyalkyl esters of Pemetrexed . These esters are studied for their potential as antifolates and nitric oxide donors for use as anticancer agents.

Insecticide

While not directly related to “Methyl 4-(4-oxobutyl)benzoate”, it’s worth noting that its parent compound, Methyl benzoate, has been identified as a promising, environmentally safe insecticide . It’s possible that “Methyl 4-(4-oxobutyl)benzoate” could share some of these properties, opening up potential applications in pest control.

Safety and Hazards

While specific safety and hazard information for “Methyl 4-(4-oxobutyl)benzoate” is not available, general safety measures for handling similar chemical compounds include washing face, hands, and any exposed skin thoroughly after handling. It is also recommended not to eat, drink, or smoke when using this product. Protective gloves, clothing, and eye/face protection should be worn .

将来の方向性

作用機序

Target of Action

Methyl 4-(4-oxobutyl)benzoate is primarily used as a reagent in the preparation of Pemetrexed . Pemetrexed is an antifolate drug that targets several enzymes involved in DNA synthesis, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase .

Mode of Action

As a reagent in the synthesis of pemetrexed, it likely contributes to the formation of the active compound that inhibits the aforementioned enzymes . This inhibition disrupts DNA synthesis and cell replication, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

Methyl 4-(4-oxobutyl)benzoate is involved in the synthesis of Pemetrexed, which affects the folate-dependent metabolic pathways. Pemetrexed inhibits the conversion of deoxyuridylate to thymidylate in the DNA synthesis pathway . This inhibition disrupts the synthesis of DNA, RNA, and proteins, leading to cell death .

Pharmacokinetics

It is also likely to be metabolized and excreted by the body’s normal processes .

Result of Action

The primary result of the action of Methyl 4-(4-oxobutyl)benzoate is the synthesis of Pemetrexed, an anticancer agent . By inhibiting key enzymes in DNA synthesis, Pemetrexed disrupts the replication of cancer cells, leading to their death .

Action Environment

The action of Methyl 4-(4-oxobutyl)benzoate, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . .

特性

IUPAC Name |

methyl 4-(4-oxobutyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKOQVAJFXOJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-oxobutyl)benzoate | |

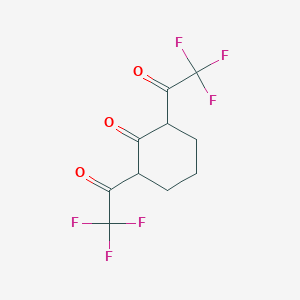

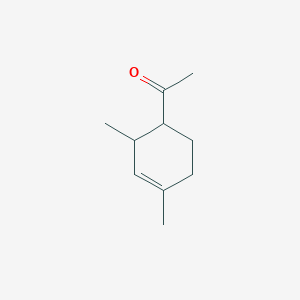

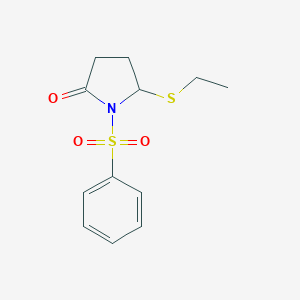

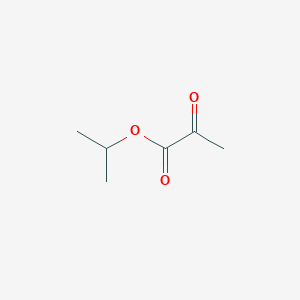

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。